5-Chloro-2-methyl-3-nitroaniline

Lipophilicity Drug-likeness Chromatographic retention

5-Chloro-2-methyl-3-nitroaniline (synonym: 2-amino-4-chloro-6-nitrotoluene) is a trisubstituted nitroaniline derivative (molecular formula C₇H₇ClN₂O₂, MW 186.60 g·mol⁻¹) bearing chlorine at the 5-position, methyl at the 2-position, and nitro at the 3-position of the benzene ring. The compound is classified as a substituted nitroaromatic building block , with its distinct regioisomeric substitution pattern producing unique electronic and steric properties that diverge meaningfully from its closest positional isomers and non-halogenated analogs.

Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
CAS No. 219312-44-4
Cat. No. B1349850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methyl-3-nitroaniline
CAS219312-44-4
Molecular FormulaC7H7ClN2O2
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1[N+](=O)[O-])Cl)N
InChIInChI=1S/C7H7ClN2O2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,9H2,1H3
InChIKeyKBFNZWHWSZUQNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-methyl-3-nitroaniline (CAS 219312-44-4): Core Physicochemical Identity for Procurement Specification


5-Chloro-2-methyl-3-nitroaniline (synonym: 2-amino-4-chloro-6-nitrotoluene) is a trisubstituted nitroaniline derivative (molecular formula C₇H₇ClN₂O₂, MW 186.60 g·mol⁻¹) bearing chlorine at the 5-position, methyl at the 2-position, and nitro at the 3-position of the benzene ring . The compound is classified as a substituted nitroaromatic building block , with its distinct regioisomeric substitution pattern producing unique electronic and steric properties that diverge meaningfully from its closest positional isomers and non-halogenated analogs . Commercially, it is supplied as a solid (typically 95–97% purity) with storage recommended at 2–8 °C under inert atmosphere, and is available from multiple international vendors with batch-specific QC documentation including NMR, HPLC, and GC .

Why 5-Chloro-2-methyl-3-nitroaniline (CAS 219312-44-4) Cannot Be Replaced by a Generic Nitroaniline: Regioisomer-Dependent Property Cliffs


Nitroaniline building blocks are not interchangeable commodities. A positional isomer shift—moving the nitro group from the 3- to the 4-position, or the chloro from 5- to 4-position—produces a different molecule with distinct physicochemical property profiles, including a LogP shift exceeding 1.8 log units, altered aqueous solubility by factors of 2- to 5-fold, and boiling point differences greater than 40 °C [1]. Furthermore, the ortho relationship between the amino (position 1) and nitro (position 3) groups in the target compound confers a distinct electronic environment affecting amine nucleophilicity and reduction potential, compared to the meta- or para-nitroaniline isomers [2]. Even the non-chlorinated analog 2-methyl-3-nitroaniline lacks the synthetic handle (aryl chloride) required for downstream cross-coupling diversification, fundamentally limiting its utility in convergent synthetic strategies . The quantitative evidence below demonstrates that substitution with a generic nitroaniline introduces regioisomer-dependent property cliffs that compromise synthetic reproducibility, purification profiles, and structure-activity relationship (SAR) integrity.

5-Chloro-2-methyl-3-nitroaniline (CAS 219312-44-4): Quantified Differentiation Evidence Against Closest Analogs


Lipophilicity Reduction: 1.89 Log Unit Lower LogP vs. 4-Nitro Positional Isomer

The target compound (5-chloro-2-methyl-3-nitroaniline, CAS 219312-44-4) exhibits a consensus Log Pₒ/𝓌 of 1.35, which is 1.89 log units lower than its positional isomer 5-chloro-2-methyl-4-nitroaniline (CAS 13852-51-2, LogP = 3.24) [1]. This represents a ~77-fold difference in octanol-water partition coefficient, translating to substantially different chromatographic retention behavior and predicted membrane permeability profiles. The non-chlorinated analog 2-methyl-3-nitroaniline (CAS 603-83-8) has a reported LogP of 2.59, approximately 1.24 log units higher than the target, despite lacking the chloro substituent that typically increases lipophilicity . This illustrates the non-additive nature of substituent effects in polysubstituted aromatics, where regioisomeric arrangement dominates the property profile.

Lipophilicity Drug-likeness Chromatographic retention

Aqueous Solubility Advantage: 2- to 5-Fold Higher Computed Solubility vs. Positional Isomers

The target compound has a computed aqueous solubility of 0.21 g/L (ACD/Labs, 25 °C) or 0.47 mg/mL (ESOL topological method: LogS = -2.6, classified as 'moderately soluble') . In contrast, the positional isomer 5-chloro-2-methyl-4-nitroaniline is reported as 'insoluble in water' by multiple vendor specifications [1]. The non-chlorinated analog 2-methyl-3-nitroaniline has a reported water solubility of <0.1 g/100 mL (<1.0 g/L) at 23 °C, but this value is not directly comparable due to different measurement conditions . The ESOL classification places the target compound at the soluble end of the 'moderately soluble' range (LogS -4 to -2), whereas the 4-nitro isomer's 'insoluble' designation suggests LogS < -4, representing at least a 10-fold solubility difference.

Aqueous solubility Formulation Reaction medium compatibility

Boiling Point Differentiation: 42 °C Lower than 4-Nitro Isomer Enabling Milder Distillation Conditions

The target compound has a predicted boiling point of 333.4 ± 37.0 °C at 760 mmHg . This is approximately 42 °C lower than the 4-nitro positional isomer (5-chloro-2-methyl-4-nitroaniline, CAS 13852-51-2), which boils at 375.2 ± 37.0 °C (predicted) [1]. The non-chlorinated analog 2-methyl-3-nitroaniline (CAS 603-83-8) boils at approximately 305 °C , while the non-methylated analog 5-chloro-2-nitroaniline (CAS 1635-61-6) has a roughly estimated boiling point of 200 °C . The target compound thus occupies a boiling point 'sweet spot' among related analogs: sufficiently volatile for vacuum distillation purification, yet with a wide margin above common reaction temperatures (e.g., 80–150 °C) to minimize evaporative losses during synthesis.

Boiling point Purification Volatility

Ortho-Nitroaniline Electronic Architecture: Intramolecular Hydrogen Bonding and Reduced Amine Basicity vs. Meta/Para Isomers

The target compound's 1-amino-3-nitro (ortho) arrangement creates a distinct electronic environment compared to the 4-nitro (para) or 5-nitro (meta) isomers. In the broader nitroaniline series, ortho-nitroaniline exhibits a conjugate acid pKaH of -0.26, versus 2.46 for meta-nitroaniline and 1.0 for para-nitroaniline [1]. This ~2.7 pK unit difference represents a >400-fold reduction in amine basicity for the ortho isomer, attributable to intramolecular hydrogen bonding between the amino proton and the ortho-nitro oxygen, combined with steric inhibition of resonance [2]. While direct pKa data for the fully substituted target compound is not available, the ortho-nitroaniline core confers predictably attenuated nucleophilicity compared to its meta- and para-nitro regioisomers—an effect that must be accounted for when designing acylation, sulfonylation, or reductive amination sequences. Infra-red spectroscopic studies confirm that simple o-nitroanilines do not display strong intramolecular NH···O hydrogen bonding unless both ortho positions are occupied by nitro groups; however, the presence of the chloro substituent at position 5 and the methyl group at position 2 creates a unique steric and electronic microenvironment absent in unsubstituted o-nitroaniline [3].

Amine basicity Electronic effects Nucleophilicity Intramolecular hydrogen bonding

Dual Synthetic Handles: Aryl Chloride for Cross-Coupling Plus Reducible Nitro Group—Versatility Not Available in Non-Halogenated Analogs

The target compound is distinguished from non-halogenated nitroanilines (e.g., 2-methyl-3-nitroaniline, CAS 603-83-8) by the presence of the aryl chloride at position 5, which serves as a synthetic handle for Pd- or Ni-catalyzed cross-coupling reactions including Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), and Negishi coupling [1][2]. The non-chlorinated analog lacks this handle entirely, limiting downstream diversification to reactions at the amino and nitro groups only. The target compound thus provides three orthogonal reactive sites (amino, nitro, chloro) for sequential functionalization, compared to only two in the non-halogenated analog. The nitro group can be selectively reduced to a second amino group using Pd/C-H₂, Sn/HCl, or Fe/HCl systems, yielding a differentially protected diamine scaffold [3]. The methyl group at position 2 further contributes steric and electronic modulation, directing electrophilic aromatic substitution to specific ring positions distinct from those in isomers where the methyl group occupies alternative positions [4].

Cross-coupling Building block versatility Synthetic handles Buchwald-Hartwig amination

Commercial Purity Tiering: 95% to 97% Purity with Batch-Specific QC Documentation (NMR, HPLC, GC)

The target compound is commercially available at two principal purity tiers: 95% (standard research grade, e.g., Bidepharm BD70123) and 97% (higher grade, e.g., Sigma-Aldrich/Aladdin C501284) . Bidepharm provides batch-specific quality control documentation including NMR, HPLC, and GC analyses , enabling users to verify lot-to-lot consistency before committing material to sensitive reactions. The 97% grade from Sigma-Aldrich specifies storage at 4 °C and country of origin CN . For comparison, the 4-nitro positional isomer (CAS 13852-51-2) is also available at 95-98% purity, but its different physical form (crystalline solid, mp 164-167 °C) may influence handling and solubility during stock solution preparation [1]. Pricing data indicates the target compound is offered at approximately ¥69.9/100mg or ¥409.9/1g (Aladdin, 2024 pricing), positioning it as a cost-accessible building block for medicinal chemistry programs .

Purity Quality control Batch consistency Procurement

Where 5-Chloro-2-methyl-3-nitroaniline (CAS 219312-44-4) Delivers Differentiated Value: Evidence-Backed Application Scenarios


Medicinal Chemistry Diversification: Convergent Synthesis of Trisubstituted Pharmacophores via Sequential Functionalization

The target compound's three orthogonal reactive sites—amino (C1), nitro (C3, reducible), and chloro (C5, cross-coupling)—enable sequential diversification strategies that are inaccessible with non-halogenated nitroaniline analogs. A typical workflow involves: (1) protection or direct acylation/sulfonylation at the amino group, (2) chemoselective nitro reduction (Pd/C-H₂ or Sn/HCl) to generate a second amino group, and (3) Pd-catalyzed Suzuki or Buchwald-Hartwig coupling at the C5 chloro position to introduce aryl or amine diversity . The ortho-nitroaniline architecture ensures that the amino group at C1 has attenuated nucleophilicity (class-level pKaH ~ -0.3 vs. ~2.5 for meta isomers), allowing selective functionalization in the presence of other nucleophiles [1]. This property is particularly valuable for constructing kinase inhibitor scaffolds, where the 2-methyl-3-nitro substitution pattern appears as a substructure in patent literature .

Azo Dye and Pigment Intermediate: Regioisomer-Dependent Chromophoric Properties

Nitroaniline derivatives are established intermediates for azo dye synthesis via diazotization and coupling with electron-rich arenes . The specific substitution pattern of the target compound (5-chloro-2-methyl-3-nitro) generates diazonium salts with distinct electronic character compared to the 4-nitro isomer, which is a well-known precursor for pigments and disperse dyes [1]. The lower LogP (1.35 vs. 3.24 for the 4-nitro isomer) and higher aqueous solubility of the target compound's diazonium salt may improve coupling efficiency in aqueous-organic biphasic systems, reducing the need for phase-transfer catalysts . Applications extend to the synthesis of benzamide derivatives and other complex aromatic molecules where the 5-chloro-2-methyl-3-nitrobenzene core serves as a scaffold for further elaboration [2].

Analytical Reference Standard and Method Development: Verified Identity via Multi-Technique QC

The availability of the target compound at 95-97% purity with batch-specific NMR, HPLC, and GC documentation positions it as a suitable reference standard for analytical method development in pharmaceutical impurity profiling and environmental monitoring of nitroaromatic compounds. The compound's distinct InChIKey (KBFNZWHWSZUQNI-UHFFFAOYSA-N) and well-resolved ¹H NMR spectrum provide unambiguous structural confirmation [1]. Its moderate aqueous solubility (0.21-0.47 mg/mL) enables preparation of calibration standards in both aqueous and organic diluents, offering greater formulation flexibility than the water-insoluble 4-nitro isomer . Researchers developing HPLC or GC-MS methods for nitroaniline detection in wastewater or biological matrices can use this compound as a retention time marker and recovery standard.

Agrochemical Lead Optimization: Halogenated Nitroaniline Building Block with Tuned Physicochemical Properties

The target compound's intermediate LogP (1.35) and moderate aqueous solubility align with favorable agrochemical property space where both leaf penetration (requires some lipophilicity) and phloem mobility (requires some water solubility) are desired . The chloro substituent at C5 provides metabolic stability compared to non-halogenated analogs while retaining sufficient reactivity for environmental degradation [1]. Downstream derivatives of the 5-chloro-2-methyl-3-nitrophenyl scaffold—including acetophenones, benzoyl chlorides, phenylacetic acids, and boronic acids—are documented as intermediates for agrochemical synthesis . The ortho-nitroaniline architecture may also contribute to the biological activity of derived compounds through intramolecular hydrogen bonding effects that influence target binding [2].

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